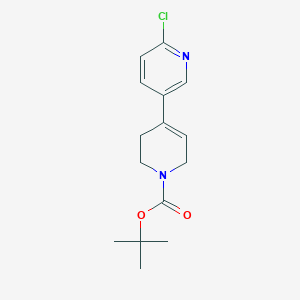
tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Anticancer Drugs
Tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, starting from commercially available piperidin-4-ylmethanol. This involves steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions. The compound plays a significant role in targeting the PI3K/AKT/mTOR pathway in cancer, offering a potential solution to overcome drug resistance in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Role in Synthesis of Heterocyclic Compounds
This compound is also utilized in the synthesis of various heterocyclic compounds. For instance, its reactions with maleic anhydride and various electrophilic and nucleophilic reagents have been explored, leading to the formation of diverse structures. Such synthetic routes are crucial in the development of new pharmaceuticals and materials (Moskalenko & Boev, 2014).
Use in Crystallography and Molecular Structure Analysis
The tert-butyl group in this compound provides a suitable framework for X-ray crystallographic analysis. Such compounds are characterized by their crystallization behavior and intramolecular hydrogen bonding, offering insights into their molecular and crystal structures. This is crucial for understanding the properties and potential applications of these compounds in various fields (Çolak, Karayel, Buldurun, & Turan, 2021).
Contribution to Green Chemistry
In addition, methods involving the use of this compound in green chemistry have been reported, emphasizing the significance of environmentally friendly synthesis approaches. These methods are important for sustainable chemistry practices, reducing the environmental impact of chemical synthesis (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).
Diverse Chemical Transformations and Synthesis
The versatility of this compound in chemical transformations and synthesis is evident from its use in a variety of reactions, including coupling reactions, amination processes, and other synthetic routes. These studies contribute to expanding the scope of synthetic chemistry and the development of novel compounds (Wustrow & Wise, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHXBMLVJALAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
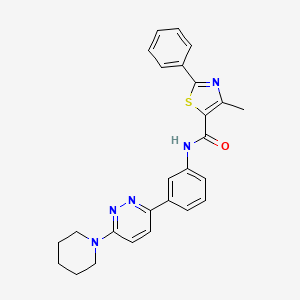
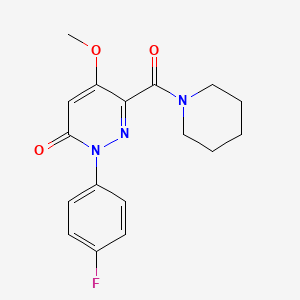
![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)
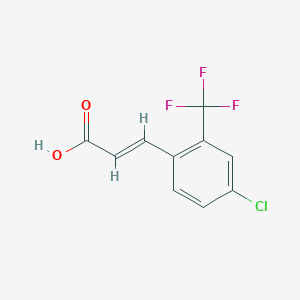

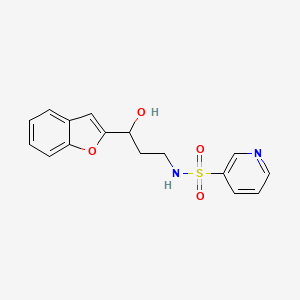
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)
![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)
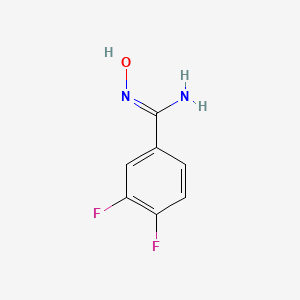

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)
